4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Description
BenchChem offers high-quality 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chloro-6-methylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHEWQAORJNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357524 | |
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118121-82-7 | |
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical characterization of the heterocyclic compound, 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine . Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of this important chemical building block. We will explore its synthesis via nucleophilic aromatic substitution, predict its spectroscopic characteristics, and discuss its potential applications, particularly in the realm of kinase inhibitor development.
Introduction: The Significance of the Pyrimidinylmorpholine Scaffold
The fusion of pyrimidine and morpholine rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. The pyrimidine ring is a core component of nucleobases and is prevalent in a vast array of bioactive molecules, including numerous approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system serves as a versatile platform for substitution. The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine functionality, is often incorporated into drug candidates to enhance their physicochemical properties. It can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The combination of these two privileged structures in 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine results in a versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology as kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug design. The key properties of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine are summarized in the table below.
| Property | Value | Source/Method |
| CAS Number | 1261234-21-2 | Supplier Data |
| Molecular Formula | C₉H₁₂ClN₃O | Calculated |
| Molecular Weight | 213.66 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not explicitly reported; expected to be a solid at room temperature. | |
| Boiling Point | Not reported; likely high due to molecular weight and polarity. | |
| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Limited solubility in water is expected. |
Synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
The most direct and widely employed method for the synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is the nucleophilic aromatic substitution (SₙAr) reaction between 2,4-dichloro-6-methylpyrimidine and morpholine.
Reaction Principle
The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like chlorine atoms. In 2,4-dichloro-6-methylpyrimidine, both chlorine atoms are potential leaving groups. The regioselectivity of the substitution (i.e., whether the morpholine attacks the C2 or C4 position) is influenced by the electronic environment of the pyrimidine ring. Generally, the C4 position is more activated towards nucleophilic attack in dichloropyrimidines. However, the presence of a methyl group at C6 can influence this selectivity. For the purpose of this guide, we will focus on the synthesis of the C2-substituted product. A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for similar nucleophilic aromatic substitutions on dichloropyrimidines.
Materials:
-
2,4-Dichloro-6-methylpyrimidine
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-6-methylpyrimidine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM). Add triethylamine (1.1-1.5 equivalents).
-
Nucleophile Addition: To the stirring solution, add morpholine (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexanes and Ethyl Acetate) to afford the pure 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine .
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can act as a competing nucleophile.
-
Excess Base: Ensures complete neutralization of the generated HCl, which can otherwise protonate the morpholine, rendering it non-nucleophilic.
-
Room Temperature Reaction: The reaction is typically facile and does not require heating, which can help to minimize the formation of the disubstituted byproduct.
-
Aqueous Workup: Removes the triethylamine hydrochloride salt and any unreacted morpholine.
-
Chromatographic Purification: Separates the desired monosubstituted product from any unreacted starting material, the isomeric product, and the disubstituted byproduct.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data (Predicted)
1H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.30 | s | 1H | H-5 (pyrimidine) | The lone proton on the pyrimidine ring will appear as a singlet in the aromatic region. |
| ~3.75 - 3.85 | t | 4H | -N(CH₂)₂- (morpholine) | Protons on the carbons adjacent to the nitrogen of the morpholine ring. |
| ~3.65 - 3.75 | t | 4H | -O(CH₂)₂- (morpholine) | Protons on the carbons adjacent to the oxygen of the morpholine ring. |
| ~2.35 | s | 3H | -CH₃ (pyrimidine) | The methyl protons will appear as a singlet. |
13C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C-6 (pyrimidine) | Carbon bearing the methyl group. |
| ~165 | C-4 (pyrimidine) | Carbon bearing the chlorine atom. |
| ~160 | C-2 (pyrimidine) | Carbon attached to the morpholine nitrogen. |
| ~105 | C-5 (pyrimidine) | The CH carbon of the pyrimidine ring. |
| ~66 | -O(CH₂)₂- (morpholine) | Carbons adjacent to the oxygen in the morpholine ring. |
| ~44 | -N(CH₂)₂- (morpholine) | Carbons adjacent to the nitrogen in the morpholine ring. |
| ~24 | -CH₃ (pyrimidine) | Methyl carbon. |
Mass Spectrometry (MS):
-
Expected [M+H]⁺: m/z 214.08
-
Isotopic Pattern: A characteristic M+2 peak at approximately 32% intensity of the M peak, due to the presence of the 37Cl isotope.
-
Fragmentation: Fragmentation is likely to involve the loss of the morpholine ring or parts of it, as well as the loss of the chlorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1600-1550 | C=N and C=C stretching (pyrimidine ring) |
| ~1450 | C-H bending (aliphatic) |
| ~1250-1100 | C-O-C stretching (morpholine ether) |
| ~800-750 | C-Cl stretching |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];// Start Start [label="Synthesized Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Purification Purification [label="Flash Column Chromatography"];
// Characterization NMR [label="NMR Spectroscopy (1H, 13C)"]; MS [label="Mass Spectrometry (MS)"]; FTIR [label="FTIR Spectroscopy"]; Purity [label="Purity Assessment (e.g., HPLC)"];
// End End [label="Pure, Characterized Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Workflow Start -> Purification; Purification -> NMR; Purification -> MS; Purification -> FTIR; NMR -> End; MS -> End; FTIR -> End; Purification -> Purity -> End; }
Applications in Medicinal Chemistry and Drug Development
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic activities. The presence of a reactive chlorine atom at the C4 position allows for further functionalization through another SₙAr reaction, enabling the creation of a diverse library of compounds.
Building Block for Kinase Inhibitors
A significant application of this scaffold is in the development of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development. The morpholine oxygen in pyrimidinylmorpholine derivatives has been shown to form a critical hydrogen bond with the hinge region of the kinase active site, contributing to their inhibitory activity.
The chlorine atom at the C4 position can be displaced by a variety of nucleophiles, such as amines, thiols, or alcohols, to introduce different substituents that can interact with other regions of the kinase active site, thereby modulating the potency and selectivity of the inhibitor.
Conclusion
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a synthetically accessible and highly versatile chemical intermediate. Its straightforward synthesis via nucleophilic aromatic substitution and the presence of a reactive chlorine handle make it an ideal starting point for the generation of diverse molecular libraries. The inherent properties of the pyrimidinylmorpholine scaffold, particularly its ability to engage in key interactions within kinase active sites, underscore its importance in the ongoing quest for novel and effective therapeutic agents, especially in the field of oncology. This guide provides a solid foundation for researchers to confidently synthesize, characterize, and utilize this valuable building block in their drug discovery endeavors.
References
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).
"4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" CAS number 118121-82-7
An In-Depth Technical Guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine (CAS: 118121-82-7 / 1261234-21-2)
Foreword: Unveiling the Potential of a Versatile Pyrimidine Scaffold
To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive technical guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine . While extensive peer-reviewed literature on this specific molecule is nascent, its structural motifs—the morpholine ring and the chloromethyl-pyrimidine core—are well-established pharmacophores in a multitude of biologically active agents.[1][2] This guide is therefore crafted not merely as a recitation of known facts, but as a forward-looking technical manual. It provides a robust, scientifically-grounded framework for the synthesis, characterization, and exploration of this promising, yet underexplored, chemical entity. We will proceed with an emphasis on the underlying chemical principles and a transparent discussion of both established knowledge and hypothesized potential, empowering you to unlock its utility in your research and development endeavors.
Physicochemical and Structural Characteristics
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a substituted pyrimidine that presents as a key intermediate for further chemical elaboration. The presence of a reactive chlorine atom at the C4 position of the pyrimidine ring offers a prime site for nucleophilic substitution, making it an attractive building block for combinatorial chemistry and targeted library synthesis.
| Property | Value | Source |
| IUPAC Name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | - |
| CAS Number | 118121-82-7, 1261234-21-2 | [3][4][5] |
| Molecular Formula | C₉H₁₂ClN₃O | [3][4][5] |
| Molecular Weight | 213.66 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | [6] |
| Solubility | Soluble in organic solvents like DCM, THF, DMF (predicted) | - |
Proposed Synthesis: A Protocol Grounded in Nucleophilic Aromatic Substitution
The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is predicated on the principles of nucleophilic aromatic substitution (SNAr). Dichloropyrimidines are known to undergo sequential substitution, with the chlorine at the C4 (and C6) position being more activated towards nucleophilic attack than the C2 position. However, in 2,4-dichloro-6-methylpyrimidine, the C2 and C4 positions are both susceptible. The selectivity of the reaction can often be controlled by temperature. The following protocol is a robust, proposed method based on established reactivity patterns of similar pyrimidine systems.[7][8]
Causality of Experimental Design
The chosen starting material, 2,4-dichloro-6-methylpyrimidine , possesses two reactive chlorine atoms. Morpholine, a secondary amine, serves as the nucleophile. The reaction is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. The choice of an aprotic solvent like tetrahydrofuran (THF) is critical to prevent solvolysis and to ensure the solubility of the reactants.
Step-by-Step Synthesis Protocol
Materials:
-
2,4-dichloro-6-methylpyrimidine (1.0 eq)
-
Morpholine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-6-methylpyrimidine (1.0 eq) and dissolve it in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the slow, dropwise addition of morpholine (1.1 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is crucial to remove any remaining acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.
Visualization of the Synthetic Workflow
Sources
- 1. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The incorporation of a morpholine moiety often enhances the pharmacological and pharmacokinetic properties of these compounds. This guide focuses on 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine , a molecule of significant interest in drug discovery due to its structural alerts suggesting potential biological activity, particularly in the realm of kinase inhibition. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, designed to support further research and development efforts.
Molecular and Physicochemical Properties
The fundamental characteristics of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine are summarized below. It is important to note the existence of potential ambiguity in the CAS number, with both 118121-82-7 and 52026-43-4 being associated with this chemical name in various databases. For the purpose of this guide, we will proceed with the information that could be most consistently verified.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃O | [1] |
| Molecular Weight | 213.66 g/mol | [1] |
| CAS Number | 52026-43-4 | [1][2] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Characterization
The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is typically achieved through a nucleophilic aromatic substitution reaction. The general principle involves the displacement of a chlorine atom from a dichlorinated pyrimidine precursor by the secondary amine of the morpholine ring.
Synthetic Protocol
A common and efficient method for the synthesis of the title compound involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. The presence of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Materials:
-
2,4-dichloro-6-methylpyrimidine
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
Step-by-Step Procedure:
-
Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
To the stirred solution, add N,N-Diisopropylethylamine (1.1 eq) followed by the dropwise addition of morpholine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.
Caption: Synthetic scheme for 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.
Analytical Characterization
While specific spectral data for this compound is not widely published, the expected analytical characteristics can be inferred from the structure and data for related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons, typically two triplets around 3.7-3.9 ppm and 3.5-3.7 ppm. The methyl group on the pyrimidine ring would appear as a singlet around 2.3-2.5 ppm, and the remaining pyrimidine proton as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR would display signals for the two distinct carbons of the morpholine ring (in the range of 43-45 ppm and 66-68 ppm), the methyl carbon, and the carbons of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (213.66 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.
Potential Applications in Drug Discovery
The structural motif of a substituted pyrimidine linked to a morpholine ring is prevalent in a number of biologically active compounds, particularly kinase inhibitors. Aberrant kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery.
Kinase Inhibition
The 2-aminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The morpholine group can contribute to solubility and occupy adjacent hydrophobic pockets, potentially enhancing potency and selectivity. It is plausible that 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine could act as an inhibitor of various kinases, and it would be a valuable candidate for screening against a panel of kinases to determine its specific targets.
Caption: Putative binding mode in a kinase active site.
Other Potential Biological Activities
Beyond kinase inhibition, morpholine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific biological profile of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine would need to be elucidated through comprehensive biological screening.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
The GHS hazard statements for the closely related compound 2-Chloro-6-methylpyrimidin-4-amine include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3] It is prudent to assume similar hazards for the title compound.
Conclusion
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is straightforward, and its structural features suggest a high likelihood of biological activity, particularly as a kinase inhibitor. This guide provides a foundational understanding of this molecule, though further experimental work is required to fully characterize its physicochemical properties, biological targets, and safety profile.
References
-
PubChem. 2-Chloro-6-methylpyrimidin-4-amine. Available at: [Link]
Sources
An In-depth Technical Guide to Elucidating the Biological Targets of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of the novel compound, 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine. By integrating established methodologies with expert insights, this document will navigate the user from initial hypothesis generation to definitive target validation in a cellular context.
Introduction: Deconstructing the Molecule to Predict its Function
The chemical architecture of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine presents a compelling case for its potential as a modulator of key cellular signaling pathways. The molecule is comprised of two critical pharmacophores: a 2-substituted pyrimidine ring and a morpholine group.
-
The 2-Aminopyrimidine Scaffold: This nitrogen-based heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[1] Its structure mimics the adenine core of ATP, the universal energy currency for enzymatic reactions, particularly those catalyzed by protein kinases.[2] This mimicry allows compounds containing this scaffold to act as competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby blocking their catalytic function.[3] A vast number of clinically approved and investigational kinase inhibitors are built upon this foundational structure.[4][5]
-
The Morpholine Moiety: The morpholine ring is a common feature in bioactive compounds, often incorporated to enhance solubility, metabolic stability, and oral bioavailability.[6] In the context of kinase inhibitors, it can also form crucial hydrogen bonds with residues in the ATP-binding pocket, contributing to both potency and selectivity.[7]
Given the strong precedent set by these structural motifs, the primary hypothesis is that 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine functions as a protein kinase inhibitor. This guide will outline a systematic and robust experimental strategy to test this hypothesis and precisely identify its protein target(s).
The Kinase Family: A High-Probability Target Class
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis.[5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[8] The 2-aminopyrimidine core of our lead compound strongly suggests an interaction with the ATP-binding site of one or more kinases.
A Multi-pronged Strategy for Target Identification and Validation
To move from a broad hypothesis to a validated molecular target, a multi-step experimental workflow is essential. This approach ensures not only the identification of potential binding partners but also the confirmation of meaningful engagement within a physiological cellular environment.
Part A: Unbiased Kinome Profiling for Initial Target Discovery
The most direct way to assess the interaction of a small molecule with the kinase family is through a kinome-wide profiling screen. Several commercial services offer this capability, providing rapid and comprehensive data on a compound's potency and selectivity across a large panel of kinases.[9][10][11]
Experimental Rationale: This approach provides an unbiased view of the compound's interaction landscape. By screening against hundreds of kinases in parallel, we can quickly identify the most potent targets and gain an early understanding of the compound's selectivity profile, which is crucial for predicting potential therapeutic windows and off-target effects.[8]
Data Presentation: Hypothetical Kinome Profiling Results
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Aurora Kinase A | 98% | 15 | Serine/Threonine |
| Polo-like Kinase 1 | 95% | 45 | Serine/Threonine |
| PI3Kα | 75% | 250 | Lipid Kinase |
| EGFR | 40% | >1000 | Tyrosine Kinase |
| VEGFR2 | 35% | >1000 | Tyrosine Kinase |
This hypothetical data suggests that Aurora Kinase A and Polo-like Kinase 1 are the most promising primary targets for 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine. The pyrimidine scaffold is known to be a potent inhibitor of both Aurora and Polo-like kinases.[4][5]
Part B: Confirming Target Engagement in a Cellular Milieu with CETSA
While in vitro kinome profiling is powerful, it's crucial to confirm that the compound engages its intended target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13]
Experimental Rationale: CETSA operates on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure.[14] This stabilization results in an increased resistance to thermal denaturation.[13] By heating intact cells or cell lysates to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[12][15]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on Aurora Kinase A) to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine for 2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.[16]
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein (e.g., Aurora Kinase A) in the soluble fraction by Western Blot or other quantitative protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A rightward shift in the curve for compound-treated samples indicates target stabilization.
-
Part C: Affinity Chromatography for Unbiased Target Identification
To complement the candidate-driven approach of CETSA, affinity chromatography can be employed for an unbiased identification of binding partners.[17][18] This method involves "fishing" for target proteins from a complex cellular lysate using the compound as bait.[19]
Experimental Rationale: This technique is a powerful, unbiased method for identifying direct binding partners of a small molecule.[20] By immobilizing a modified version of the compound on a solid support, we can selectively capture proteins that physically interact with it.[17] Subsequent identification of these proteins by mass spectrometry can reveal both expected and unexpected targets.[19]
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine that incorporates a linker and a reactive handle (e.g., an alkyne or biotin). It is critical to choose a linker attachment point that does not disrupt the key binding interactions of the parent molecule.
-
-
Immobilization of the Probe:
-
Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.[17]
-
-
Incubation with Cell Lysate:
-
Prepare a native protein lysate from a relevant cell line.
-
Incubate the lysate with the compound-conjugated beads to allow for binding of target proteins. A parallel incubation with control beads (without the compound) is essential to identify non-specific binders.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.[19]
-
Elute the specifically bound proteins, often by using a high concentration of the free (non-immobilized) compound as a competitor.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
-
Conclusion and Forward Outlook
The structural features of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine strongly indicate that it functions as a competitive inhibitor of protein kinases. This guide outlines a robust, multi-faceted strategy to definitively identify and validate its biological targets. By commencing with broad kinome profiling, confirming on-target activity in a cellular context with CETSA, and utilizing affinity chromatography for unbiased discovery, researchers can build a comprehensive understanding of this compound's mechanism of action. The identification of specific kinase targets, such as Aurora Kinase A or Polo-like Kinase 1, will pave the way for further investigation into its therapeutic potential in diseases driven by the dysregulation of these critical cellular enzymes.
References
-
ACD/Labs. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. ACD/Labs. [Link]
-
Al-Suhaimi, E. A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1353. [Link]
-
Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved January 23, 2026, from [Link]
-
Chirackal Manoharan, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19347. [Link]
-
Creative Biostructure. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Creative Biostructure. [Link]
-
Cuatrecasas, P. (1970). Protein purification by affinity chromatography. Derivatizations of agarose and polyacrylamide beads. Journal of Biological Chemistry, 245(12), 3059-3065. [Link]
-
de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2336-2345. [Link]
-
Gani, O. & Engh, R. (2010). Kinase-centric affinity chromatography. Expert Opinion on Drug Discovery, 5(7), 677-690. [Link]
-
Gechijian, L. N., et al. (2019). Small-molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 125-146. [Link]
-
Ghotaslou, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. [Link]
- Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Kambe, T., et al. (2014). A clickable photo-cross-linking STAT3 probe for target identification. Journal of the American Chemical Society, 136(29), 10234-10237. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Retrieved January 23, 2026, from [Link]
-
MtoZ Biolabs. (n.d.). Target Identification Services. MtoZ Biolabs. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86624257, 4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine. PubChem. Retrieved January 23, 2026, from [Link]
-
Nesterenko, V., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-824. [Link]
-
PamGene. (n.d.). Kinase Activity Profiling Services. PamGene. Retrieved January 23, 2026, from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved January 23, 2026, from [Link]
-
Piersma, S. R., et al. (2010). Kinome profiling of primary endometrial tumors reveals potential new targets for therapy. PLoS One, 5(5), e10758. [Link]
-
Pountain, A. W., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875. [Link]
-
ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. Retrieved January 23, 2026, from [Link]
-
Sun, W., et al. (2015). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 58(24), 9586-9603. [Link]
-
Tan, C., et al. (2018). Target identification of small molecules: an overview of the current applications in drug discovery. Frontiers in Chemistry, 6, 357. [Link]
-
Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
-
The University of Luxembourg. (n.d.). Morpholine, 4-(4-chloro-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-. The University of Luxembourg. Retrieved January 23, 2026, from [Link]
-
van der Wijk, T., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 969. [Link]
-
Varghese, S., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018-2023). Archiv der Pharmazie, e2300264. [Link]
-
Wikipedia. (n.d.). Affinity chromatography. Wikipedia. Retrieved January 23, 2026, from [Link]
-
Xiao, Y., et al. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir, 39(30), 10521-10528. [Link]
-
Zhang, C., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 5(35), 22239-22246. [Link]
-
Zhang, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][9][19][21]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
Zlotorowicz, A., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13915. [Link]
-
Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. news-medical.net [news-medical.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. drughunter.com [drughunter.com]
- 20. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis history of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine, a heterocyclic compound representative of a privileged scaffold in medicinal chemistry. Rather than a singular moment of discovery, the emergence of this molecule is a testament to the systematic exploration of pyrimidine chemistry and the strategic incorporation of the morpholine moiety to enhance pharmacological properties. This document, intended for researchers, scientists, and drug development professionals, will delve into the foundational synthetic strategies, the chemical principles governing its formation, and the evolution of its preparation, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Fusion of Pyrimidine and Morpholine
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The morpholine moiety, on the other hand, is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility, metabolic stability, and overall drug-like properties.[2][4] The conjugation of these two motifs in compounds like 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine represents a deliberate strategy in drug design to create molecules with enhanced therapeutic potential.
This guide will trace the historical development of the synthesis of this specific morpholino-pyrimidine derivative, not as an isolated event, but as a logical progression in the field of heterocyclic chemistry. We will explore the synthesis of its key precursors and the predictable yet elegant chemistry that governs its formation.
The Genesis of the Scaffold: Synthesis of the Precursor 2,4-Dichloro-6-methylpyrimidine
The journey to 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine begins with the synthesis of its essential precursor, 2,4-dichloro-6-methylpyrimidine. The historical and current syntheses of this key intermediate primarily revolve around the chlorination of a corresponding dihydroxypyrimidine.
Classical Approach: Chlorination with Phosphorus Oxychloride
One of the most established methods for the synthesis of dichloropyrimidines involves the treatment of the corresponding dihydroxy derivative with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] This reaction is a robust and widely used transformation in heterocyclic chemistry.
The overall transformation can be summarized as follows:
Figure 1: General scheme for the synthesis of 2,4-dichloro-6-methylpyrimidine.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine
-
Materials: 2,4-Dihydroxy-6-methylpyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (or another suitable tertiary amine base).
-
Procedure:
-
To a flask equipped with a reflux condenser and a stirring mechanism, cautiously add 2,4-dihydroxy-6-methylpyrimidine to an excess of phosphorus oxychloride.
-
Slowly add N,N-dimethylaniline to the mixture. The base acts as a catalyst and scavenger for the HCl produced during the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate, until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 2,4-dichloro-6-methylpyrimidine.
-
The Key Assembly: Nucleophilic Aromatic Substitution (SNAr)
The final step in the synthesis of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine is a classic example of nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of one of the chlorine atoms on the pyrimidine ring by the nucleophilic nitrogen of morpholine.
Regioselectivity: The Decisive Factor
A critical aspect of the reaction between 2,4-dichloro-6-methylpyrimidine and a nucleophile is regioselectivity. The two chlorine atoms at the C2 and C4 positions are not electronically equivalent. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the greater ability of the nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.
Sources
- 1. mdpi.com [mdpi.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 6. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
Methodological & Application
Application Note: Comprehensive Analytical Characterization of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Introduction
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is a heterocyclic compound featuring a substituted pyrimidine core linked to a morpholine moiety. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or scaffolds in the development of novel compounds.[1] The precise substitution pattern on the pyrimidine ring, including the chloro, methyl, and morpholinyl groups, dictates the molecule's chemical reactivity and potential biological activity.
Therefore, unambiguous structural confirmation and rigorous purity assessment are critical checkpoints in the synthesis and quality control pipeline. A simple melting point or a single analytical technique is insufficient to guarantee identity and purity. This application note presents an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We provide not just the protocols, but the scientific rationale behind the selection of each technique and the interpretation of the resulting data, ensuring a self-validating system for researchers and drug development professionals.[2]
Physicochemical Properties
A foundational step in any analytical protocol is the determination of the compound's basic physicochemical properties. These values are essential for calculating expected outcomes in mass spectrometry and elemental analysis.
| Property | Value |
| Molecular Formula | C₉H₁₂ClN₃O |
| Molecular Weight | 213.67 g/mol |
| Monoisotopic Mass | 213.06724 Da |
| Appearance | Expected to be an off-white to yellow solid |
Method 1: Structural Elucidation by NMR Spectroscopy
Principle and Rationale
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structural analysis. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, ¹H NMR confirms the presence and relative number of protons on the methyl, pyrimidine, and morpholine rings, while ¹³C NMR identifies all unique carbon atoms. The combination of these two techniques provides an unequivocal fingerprint of the molecular structure.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on sample solubility. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum at 25 °C.
-
Apply a 90° pulse angle.
-
Set a spectral width of -2 to 12 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set a spectral width of 0 to 200 ppm.
-
Use a relaxation delay of 5 seconds.
-
Acquire 1024 or more scans, as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Expected Data and Interpretation
The following tables summarize the predicted NMR spectral data based on the compound's structure.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.4 - 6.6 | Singlet (s) | 1H | Pyrimidine C5-H | Aromatic proton in an electron-rich pyrimidine ring. |
| ~ 3.7 - 3.9 | Triplet (t) | 4H | Morpholine N-CH₂ (2x) | Protons adjacent to the nitrogen atom, deshielded. |
| ~ 3.5 - 3.7 | Triplet (t) | 4H | Morpholine O-CH₂ (2x) | Protons adjacent to the highly electronegative oxygen atom, strongly deshielded. |
| ~ 2.4 - 2.5 | Singlet (s) | 3H | Pyrimidine C6-CH₃ | Methyl group protons attached to the aromatic ring. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170.0 | Pyrimidine C6 | Carbon attached to the methyl group and adjacent to a nitrogen. |
| ~ 162.5 | Pyrimidine C4 | Carbon bonded to Chlorine, highly deshielded. |
| ~ 161.0 | Pyrimidine C2 | Carbon bonded to two nitrogen atoms (morpholine and ring N). |
| ~ 105.0 | Pyrimidine C5 | Aromatic CH carbon. |
| ~ 66.5 | Morpholine O-CH₂ | Carbon atoms adjacent to the oxygen atom. |
| ~ 44.0 | Morpholine N-CH₂ | Carbon atoms adjacent to the nitrogen atom. |
| ~ 24.0 | Pyrimidine -CH₃ | Methyl carbon. |
Method 2: Molecular Weight Confirmation by Mass Spectrometry
Principle and Rationale
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of a newly synthesized compound, its primary role is to confirm the molecular weight, which provides strong evidence for the correct molecular formula.[4] Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for a clear determination of the molecular mass.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an ESI source (e.g., Thermo Q Exactive™).[5]
-
LC Conditions (for sample introduction):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A short isocratic flow (e.g., 95% A, 5% B) is sufficient to introduce the sample.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI Mode):
-
Ionization Mode: ESI+.
-
Spray Voltage: 3.5 kV.[5]
-
Capillary Temperature: 320 °C.
-
Scan Range: m/z 50 - 500.
-
Resolution: 70,000 (for high-resolution mass spectrometry to confirm elemental composition).
-
-
Data Analysis: Identify the m/z value of the most abundant ion in the spectrum and compare it to the theoretical mass of the protonated molecule. The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should be observed.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS sample preparation, data acquisition, and interpretation.
Expected Data and Interpretation
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Theoretical m/z (³⁵Cl) | Theoretical m/z (³⁷Cl) | Expected Ratio |
| [M+H]⁺ | 214.07471 | 216.07176 | ~ 3 : 1 |
The observation of a base peak at m/z 214.07471 along with a secondary peak at m/z 216.07176 with roughly one-third the intensity provides extremely strong evidence for the molecular formula C₉H₁₂ClN₃O.
Method 3: Purity Assessment by HPLC
Principle and Rationale
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of chemical compounds. By separating a sample into its individual components, it allows for the quantification of the main compound relative to any impurities. A reversed-phase (RP-HPLC) method is most suitable for this moderately polar compound. The method detailed below is designed to be robust and provide excellent separation of the target analyte from potential starting materials or by-products.[6]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak corresponding to the product. Purity is expressed as the area of the main peak divided by the total area of all peaks, multiplied by 100.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC sample preparation, analysis, and purity calculation.
Expected Data and Interpretation
A successful analysis of a high-purity sample (>98%) will yield a chromatogram dominated by a single, sharp, well-defined peak at a specific retention time. Any other peaks are indicative of impurities. The retention time of the main peak serves as a reliable identifier for the compound under these specific chromatographic conditions.
Conclusion
The comprehensive characterization of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine requires a multi-faceted analytical approach. The protocols outlined in this application note provide a robust framework for its unambiguous identification and purity assessment. NMR spectroscopy confirms the precise molecular structure, high-resolution mass spectrometry validates the elemental composition and molecular weight, and a validated RP-HPLC method provides a reliable measure of purity. By integrating the data from these three orthogonal techniques, researchers can proceed with confidence in the quality and identity of their material.
References
-
Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5081–5096. [Link]
-
El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1994). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 1(1), 57-64. [Link]
-
Al-Ghorbani, M., & Mel’nikova, S. F. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–827. [Link]
- PubChemLite. (n.d.). Morpholine, 4-(4-chloro-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-.
-
PubChem. (n.d.). 4-chloromorpholine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Al-Asmari, A. K., Al-Sultan, N. K., & El-Tohamy, M. F. (2021). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Metabolites, 11(9), 621. [Link]
-
PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Jabber, T. A., & Salih, H. K. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]
-
Aladdin Scientific. (n.d.). 4-(4, 6-Dichloro-2-pyrimidinyl)morpholine, min 98%. Retrieved January 23, 2026, from [Link]
-
Di Capua, A., Stigliano, E., Gualtieri, M. J., Bonomo, M. G., Salzano, A. M., Renzone, G., & Scala, A. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116202. [Link]
-
Yang, L., Wang, Y., & Xu, J. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [Link]
- Eide, M. E. (2003). Morpholine. OSHA Method PV2123.
-
Di Capua, A., Stigliano, E., Gualtieri, M. J., Bonomo, M. G., Salzano, A. M., Renzone, G., & Scala, A. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
-
Al-Majid, A. M., El-Sayed, N. N. E., Al-Othman, Z. A., Al-Warthan, A., & Barakat, A. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Molecules, 28(11), 4349. [Link]
-
Ullah, F., Ayaz, M., Sadiq, A., Hussain, A., Ahmad, S., Al-Rashida, M., ... & El-Seedi, H. R. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1361278. [Link]
-
Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5081–5096. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations [mdpi.com]
Application Notes & Protocols: In Vitro Screening of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Introduction and Rationale
The pursuit of novel therapeutic agents is often centered on the exploration of privileged chemical scaffolds. The compound 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is built upon two such scaffolds: the pyrimidine ring and the morpholine moiety. Pyrimidine derivatives are foundational to numerous biologically active molecules, including kinase inhibitors used in oncology, such as the dual Src/Abl inhibitor Dasatinib.[1][2] The morpholine group is frequently incorporated into drug candidates to improve physicochemical properties like aqueous solubility and metabolic stability, and is a key component of approved drugs such as the PI3K inhibitor GDC-0941.[3][4]
Given this structural precedent, 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine represents a compelling candidate for in vitro screening campaigns, particularly for targets within the protein kinase family. This document provides a detailed, tiered strategy for characterizing the compound's biological activity, moving from broad biochemical profiling to specific cell-based mechanistic assays. The protocols herein are designed to be robust, reproducible, and provide a clear, data-driven path for hit validation and lead generation.
Compound Properties Summary
| Property | Value | Source |
| Chemical Name | 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine | [5] |
| CAS Number | 52026-43-4 | [5] |
| Molecular Formula | C₉H₁₂ClN₃O | [5] |
| Molecular Weight | 213.66 g/mol | [5] |
| Physical Form | Crystalline Powder | [6] |
| Purity | ≥95% (Recommended) | [5] |
Essential First Steps: Compound Management and Preparation
The integrity of screening data is fundamentally dependent on the proper handling of the test compound. Inconsistent solubility or degradation can lead to false negatives or irreproducible results.
Protocol: Stock Solution Preparation
-
Initial Solubilization: Accurately weigh the compound and dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock, typically 10-20 mM.
-
Solubility Check: Visually inspect the solution for any particulates. If necessary, gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquoting and Storage: Prepare single-use aliquots of the primary stock solution to minimize freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare intermediate dilutions in 100% DMSO. Subsequent serial dilutions into aqueous assay buffers or cell culture media should be performed immediately before use.
Scientist's Note (E-E-A-T): The final concentration of DMSO in the assay well is critical. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. For biochemical assays, up to 1% may be tolerable, but this must be validated. Always include a "vehicle control" (containing the same final concentration of DMSO as the test wells) to normalize the data.[7]
The Screening Cascade: A Tiered Approach to Characterization
A successful screening campaign efficiently filters a compound through assays of increasing biological complexity.[8] This cascade is designed to first identify potential biochemical targets and then validate the compound's effect in a relevant cellular context.
Primary Screen: Biochemical Kinase Profiling
Rationale: The primary screen aims to identify direct interactions between the compound and a purified enzyme. Given the pyrimidine scaffold, a kinase panel is the most logical starting point. Luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® platform, are industry standards due to their high sensitivity, broad dynamic range, and simple "add-mix-measure" format.[9][10][11] The principle is straightforward: the more active the kinase, the more ATP is consumed, resulting in a lower luminescent signal. An inhibitor will spare ATP, leading to a higher signal.
Protocol: Luminescent Kinase Assay (Generic)
-
Materials:
-
Purified kinase and its specific substrate.
-
Kinase-Glo® Luminescent Kinase Assay Reagent (Promega).
-
Kinase reaction buffer (specific to the kinase).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
-
-
Methodology:
-
Prepare the kinase reaction mixture containing the kinase, its substrate, and any necessary cofactors in the reaction buffer.
-
Dispense 5 µL of the kinase reaction mixture into each well of the assay plate.
-
Add 50 nL of the compound from a dose-response plate (prepared in DMSO) or the vehicle control (DMSO).
-
Controls:
-
Negative Control (0% Inhibition): Kinase + Substrate + DMSO.
-
Positive Control (100% Inhibition): A known potent inhibitor of the kinase (e.g., Staurosporine) or wells with no kinase.
-
-
To initiate the reaction, add 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).[12]
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate-based luminometer.
-
Secondary Screen: Cell Viability & Cytotoxicity
Rationale: A positive hit from a biochemical screen must be validated in a cellular context.[13][14][15] A cell viability assay determines if the compound can engage its target within a cell and elicit a biological response (e.g., inhibit proliferation). The MTT assay is a robust, colorimetric method for this purpose.[16] It measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[17][18]
Protocol: MTT Cell Viability Assay
-
Materials:
-
Selected cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[19]
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Clear, flat-bottomed 96-well plates.
-
Spectrophotometer (plate reader).
-
-
Methodology:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and no-cell (media only) blank wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[20]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.[20]
-
Tertiary Screen: Mechanism of Action (Apoptosis)
Rationale: If the compound reduces cell viability, the next logical question is how. A primary mechanism for anti-cancer agents is the induction of apoptosis, or programmed cell death. This process is executed by a family of proteases called caspases, with caspase-3 and caspase-7 being key executioners. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent assay that measures the combined activity of these two caspases.[21][22] It uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3/7 to release aminoluciferin, generating light in the presence of luciferase.[23]
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
-
Materials:
-
Cell line of interest.
-
Caspase-Glo® 3/7 Reagent (Promega).
-
White, opaque 96-well plates suitable for luminescence.
-
Luminometer.
-
Positive control apoptosis inducer (e.g., Staurosporine).
-
-
Methodology:
-
Seed cells in a white-walled 96-well plate and treat with a dose-response of the compound as described in the MTT protocol (Section 3.2).
-
Controls:
-
Negative Control: Vehicle (DMSO) treated cells.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).
-
-
Incubate for a relevant time period to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent directly to each well.[21]
-
Mix gently on a plate shaker for 1-2 minutes.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[24]
-
Measure luminescence with a plate-based luminometer.
-
Data Analysis and Interpretation
-
Biochemical Assay: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Ctrl) / (Signal_Negative_Ctrl - Signal_Positive_Ctrl))
-
Cell-Based Assays: % Viability or % Activity = 100 * (Signal_Compound - Signal_Blank) / (Signal_Vehicle_Ctrl - Signal_Blank)
The normalized data should be plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve can then be fitted using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).
Interpreting the Cascade Results
| Scenario | Kinase IC50 | Viability IC50 | Caspase IC50 | Interpretation & Next Steps |
| Ideal Hit | Low nM | Low nM | Low nM | Potent, on-target, cell-active compound that induces apoptosis. High priority for lead optimization. |
| Off-Target Cytotoxicity | >10 µM | Low nM | >10 µM | The compound is cytotoxic through a mechanism other than the tested kinase or apoptosis. May require broader profiling. |
| Poor Permeability/Cellular Inactivity | Low nM | >10 µM | >10 µM | Potent biochemical inhibitor but lacks cellular activity. May have poor cell permeability or be subject to efflux.[25] Consider medicinal chemistry to improve properties. |
| Non-Specific Activity | Low nM | Low nM | Inactive | Compound inhibits proliferation but not via apoptosis. Investigate other mechanisms like cell cycle arrest. |
Conclusion
This application note provides a comprehensive, structured framework for the in vitro evaluation of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine . By employing a logical cascade of biochemical and cell-based assays, researchers can efficiently identify its primary molecular targets, confirm its activity in a disease-relevant context, and elucidate its mechanism of action. This systematic approach ensures the generation of high-quality, reproducible data, enabling informed decisions in the critical early stages of drug discovery.
References
-
Ding, K., Lu, Y., Nikolovska-Coleska, Z., et al. (2010). Structure-Based Design of Potent Spiro-oxindole Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ghorbani, M., & El-Gazzar, A. R. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]
-
An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available at: [Link]
-
PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. Available at: [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2015). Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents. Molecules. Available at: [Link]
-
International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available at: [Link]
-
Sittampalam, G. S., Coussens, N. P., & Brimacombe, K. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vitro Cancer Cell-Based Assays. Available at: [Link]
-
LCSB, University of Luxembourg. (n.d.). Morpholine, 4-(4-chloro-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-. Available at: [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]
-
Lead Sciences. (n.d.). 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine. Available at: [Link]
-
Vidugiriene, J., Zmuidinavicius, D., & Sabat, M. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and drug development technologies. Available at: [Link]
-
Pagoni, A., Tsolaki, E., & Gavalas, A. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega. Available at: [Link]
-
Lombardo, L. J., Lee, F. Y., & Chen, P. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Available at: [Link]
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]
-
National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. Available at: [Link]
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available at: [Link]
-
Boster Biological Technology. (2023). What Is Compound Screening? Methods & Applications Guide. Available at: [Link]
-
Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays. Available at: [Link]
-
PubMed. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Available at: [Link]
-
PubChem. (n.d.). Morpholine, 4-chloro-. Available at: [Link]
-
Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Available at: [Link]
-
Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]
-
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine - Lead Sciences [lead-sciences.com]
- 6. 4-(4,6-Dichloro-2-pyrimidyl)morpholine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. international-biopharma.com [international-biopharma.com]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 22. promega.com [promega.com]
- 23. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 24. biocompare.com [biocompare.com]
- 25. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" synthesis side reactions
Welcome to the technical support center for the synthesis of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to ensure the success of your experiments.
Understanding the Synthesis
The synthesis of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will help you understand and mitigate these issues.
Principal Reaction Pathway
The desired transformation involves the selective substitution of the chlorine atom at the C2 position of the pyrimidine ring by morpholine.
Caption: The primary SNAr reaction for the synthesis of the target compound.
Troubleshooting Guide & FAQs
Issue 1: Low Yield and Incomplete Conversion
Question: My reaction has stalled, or the final yield of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.
-
Cause A: Poor Quality of Starting Material: The purity of your 2,4-dichloro-6-methylpyrimidine is crucial. The synthesis of this precursor, often via chlorination of 2,4-dihydroxy-6-methylpyrimidine with reagents like phosphorus oxychloride (POCl3), can be challenging.[1] Incomplete chlorination can leave residual hydroxypyrimidines, which will not participate in the desired reaction.
-
Solution: Ensure the purity of your 2,4-dichloro-6-methylpyrimidine using techniques like GC-MS or NMR before starting the reaction. If necessary, purify the starting material by recrystallization or chromatography.
-
-
Cause B: Inadequate Base: A base is typically used to scavenge the HCl generated during the reaction. If the base is weak, impure, or used in insufficient amounts, the reaction mixture will become acidic, protonating the morpholine and reducing its nucleophilicity.
-
Solution: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For challenging reactions, a stronger base like potassium carbonate can be used, particularly at elevated temperatures.[2]
-
-
Cause C: Suboptimal Temperature: The SNAr reaction rate is temperature-dependent. If the temperature is too low, the reaction may be sluggish and not go to completion.
-
Solution: While room temperature can be sufficient, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to side products.
-
Issue 2: Formation of an Isomeric Impurity
Question: My analysis (TLC, LC-MS, or NMR) shows two major products with the same mass. What is this second compound, and how can I avoid its formation?
Answer: You are likely observing the formation of a regioisomer: 4-(2-chloro-6-methyl-4-pyrimidinyl)morpholine. This is a common issue in the nucleophilic substitution of 2,4-dichloropyrimidines.[3]
-
The Chemistry of Regioselectivity: The pyrimidine ring has two electrophilic centers at C2 and C4. The reactivity of these positions is influenced by the electronic effects of the ring nitrogen atoms and any substituents.[4]
-
Generally, the C4 position is more susceptible to nucleophilic attack in 2,4-dichloropyrimidines.[5][6]
-
However, the presence of an electron-donating group, such as the methyl group at the C6 position in your starting material, can alter this selectivity. It can direct the nucleophilic attack to the C2 position.[5]
-
Caption: Competing reaction pathways leading to the desired product and its isomer.
-
Controlling Regioselectivity:
-
Temperature: Lowering the reaction temperature can often improve selectivity. Run the reaction at 0 °C or even lower and allow it to slowly warm to room temperature.
-
Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from polar aprotic (like DMF or acetonitrile) to less polar options (like THF or dichloromethane).
-
Palladium Catalysis: In some cases, palladium-catalyzed amination reactions have been shown to offer high regioselectivity, although this adds complexity to the procedure.[3]
-
Issue 3: Presence of a Disubstituted Byproduct
Question: I have a significant amount of a higher molecular weight byproduct, which I suspect is the disubstituted pyrimidine. How can I prevent this?
Answer: The formation of 4,6-bis(morpholino)-2-methylpyrimidine occurs when a second molecule of morpholine displaces the remaining chlorine atom on your desired product.
-
Cause: This side reaction is favored by:
-
Using a large excess of morpholine.
-
Higher reaction temperatures.
-
Prolonged reaction times.
-
-
Mitigation Strategies:
-
Stoichiometry: Use a controlled amount of morpholine, typically 1.0 to 1.2 equivalents.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent substitution.
-
Temperature Control: Maintain the lowest effective temperature to disfavor the second, likely slower, substitution reaction.
-
Caption: Pathway for the formation of the disubstituted byproduct.
Issue 4: Hydrolysis During Workup
Question: During the aqueous workup, I'm observing the formation of a new, more polar impurity. Could this be a hydrolysis product?
Answer: Yes, chloropyrimidines are susceptible to hydrolysis, which converts the C-Cl bond to a C-OH group, forming a pyrimidone.[7][8][9] This is particularly problematic during workup if strong acidic or basic conditions are used.
-
Mechanism of Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the displacement of the chloride by a hydroxide ion.
-
Prevention:
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to prevent hydrolysis during the reaction itself.
-
Neutral Workup: During workup, use a mild aqueous solution like saturated sodium bicarbonate to neutralize the acid, followed by extraction. Avoid prolonged contact with strong acids or bases.
-
Temperature: Perform the aqueous workup at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Experimental Protocols
Recommended Synthesis Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and analytical observations.
-
Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq.) in a suitable solvent (e.g., THF or acetonitrile), add morpholine (1.1 eq.) and triethylamine (1.2 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The product should be less polar than the starting dichloropyrimidine.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate it from any regioisomer and other impurities.
Reaction Monitoring by TLC
| Compound | Typical Rf Value (3:1 Hexane:EtOAc) | Visualization (UV Light) |
| 2,4-Dichloro-6-methylpyrimidine | ~0.8 | Quenches |
| Product | ~0.5 | Quenches |
| Isomeric Byproduct | ~0.45 | Quenches |
| Disubstituted Byproduct | ~0.2 | Quenches |
Note: Rf values are approximate and can vary. It is important to run a co-spot of the starting material and the reaction mixture to accurately track the reaction's progress.
References
- Vertex.AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.
- American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
- Chemistry Stack Exchange. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine.
- SpringerLink. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines.
- PubChem. (n.d.). Morpholine, 4-(4-chloro-6-((1-methyl-4-piperidinyl)oxy)-5-(methylthio)-2-pyrimidinyl)-.
- Tokyo Chemical Industry. (n.d.). 2,4-Dichloro-6-methylpyrimidine.
- National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Benchmarking Guide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine Against Known Kinase Inhibitor Standards
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of targeted therapies, particularly in oncology. The compound 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine emerges as a molecule of significant interest, integrating the well-established pharmacophoric features of a pyrimidine ring with a morpholine moiety. The morpholine group is frequently incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[1] This guide provides a comprehensive framework for benchmarking 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine against established clinical standards, offering a roadmap for researchers to elucidate its therapeutic potential.
The structural alerts within 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine, specifically the chloropyrimidine core, suggest a potential mechanism of action as a kinase inhibitor.[2] The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in cancer and is a key target for therapeutic intervention.[3][4] Several approved and investigational drugs targeting this pathway incorporate the morpholine motif. Therefore, for the purpose of this guide, we will benchmark our compound of interest against two well-characterized inhibitors of the PI3K/mTOR pathway: Alpelisib (Piqray®) , a selective PI3Kα inhibitor, and Everolimus (Afinitor®) , an allosteric inhibitor of mTORC1.[5]
This guide will detail the necessary experimental protocols for a head-to-head comparison, focusing on physicochemical properties, in vitro kinase inhibitory activity, cell-based potency, and a preliminary assessment of drug-like properties (ADME). The objective is to provide a robust, self-validating system for evaluating the performance of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine and informing its potential progression in the drug discovery pipeline.
Physicochemical Characterization: The Foundation of Druggability
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its solubility, permeability, and ultimately, its bioavailability.[6][7] A comparative analysis of these properties provides early insights into the potential advantages or liabilities of a novel compound relative to established drugs.
Experimental Protocol: Physicochemical Property Determination
1. Solubility:
-
Method: Kinetic solubility assessment using a high-throughput method (e.g., nephelometry or UV-Vis spectroscopy).
-
Procedure:
-
Prepare a 10 mM stock solution of each test compound (4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, Alpelisib, Everolimus) in DMSO.
-
Serially dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a range of concentrations (e.g., 0.1 to 200 µM).
-
Incubate the solutions at room temperature for 2 hours.
-
Measure the turbidity or absorbance at a specific wavelength to determine the concentration at which precipitation occurs.
-
The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
-
2. Lipophilicity (LogP/LogD):
-
Method: HPLC-based determination of the octanol-water partition coefficient.
-
Procedure:
-
Prepare solutions of the test compounds in a water/octanol emulsion.
-
After equilibration, separate the two phases by centrifugation.
-
Quantify the concentration of the compound in each phase using a calibrated HPLC method.
-
Calculate LogP (for neutral compounds) or LogD (at a specific pH, e.g., 7.4) as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
3. pKa Determination:
-
Method: Capillary electrophoresis or potentiometric titration.
-
Procedure:
-
Prepare solutions of the test compounds in a series of buffers with varying pH values.
-
Measure the electrophoretic mobility or the change in pH upon addition of a titrant.
-
The pKa is determined as the pH at which 50% of the compound is ionized.
-
Comparative Physicochemical Data
| Property | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | Alpelisib (Standard 1) | Everolimus (Standard 2) | Ideal Range for Oral Kinase Inhibitors[6] |
| Molecular Weight ( g/mol ) | To be determined | 441.5 | 958.2 | < 500 |
| Kinetic Solubility (µM at pH 7.4) | To be determined | Low | Very Low | > 50 |
| cLogP | To be determined | 3.5 - 4.5 | > 5 | 1 - 5 |
| Topological Polar Surface Area (Ų) | To be determined | ~100 | ~150 | ≤ 140 |
| Most Basic pKa | To be determined | ~5 | N/A | ≤ 8 |
| Hydrogen Bond Donors | To be determined | 2 | 4 | ≤ 5 |
| Hydrogen Bond Acceptors | To be determined | 7 | 13 | ≤ 10 |
| Rotatable Bonds | To be determined | 6 | 10 | ≤ 10 |
This table presents a template for the experimental data. The values for the standards are approximated from published data.
In Vitro Kinase Inhibition Profile: Target Engagement and Selectivity
The cornerstone of characterizing a potential kinase inhibitor is to determine its potency and selectivity against its intended target(s).[8] An in vitro kinase assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.
Experimental Protocol: In Vitro Kinase Assay
1. Target Kinases: PI3Kα (primary target), mTORC1 (secondary target), and a panel of other kinases for selectivity profiling.
2. Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and high-throughput method for measuring kinase activity.[8]
3. Procedure:
-
Prepare a reaction buffer containing the purified kinase, a biotinylated substrate peptide, and ATP.
-
Add the test compounds at a range of concentrations (typically from 1 nM to 100 µM).
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate in the dark to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a TR-FRET based in vitro kinase assay.
Comparative In Vitro Kinase Activity
| Compound | PI3Kα IC50 (nM) | mTORC1 IC50 (nM) | Selectivity Profile (vs. Kinase Panel) |
| 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | To be determined | To be determined | To be determined |
| Alpelisib (Standard 1) | 5 | >1000 | Highly selective for PI3Kα |
| Everolimus (Standard 2) | >1000 | 2 | Selective for mTORC1 |
This table presents a template for the experimental data. The values for the standards are from publicly available data.
Cell-Based Assays: Assessing Potency in a Biological Context
While in vitro assays are crucial for determining direct target engagement, cell-based assays provide a more physiologically relevant context to evaluate a compound's ability to inhibit a signaling pathway and exert a biological effect.[9][10]
Experimental Protocol: Cell-Based Proliferation Assay
1. Cell Line: A cancer cell line with a known activating mutation in the PI3K pathway (e.g., MCF-7, which is PIK3CA mutant).
2. Assay Principle: The assay measures the ability of the compounds to inhibit the proliferation of cancer cells.
3. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Add a reagent to measure cell viability (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells).
-
Measure the luminescence on a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition).
Diagram: PI3K/AKT/mTOR Signaling Pathway
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Comparative Guide to the Structure-Activity Relationship of 4-(Pyrimidinyl)morpholine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. When coupled with a morpholine moiety, this privileged structural motif gains significant potential for potent and selective inhibition of key cellular signaling pathways implicated in cancer and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine derivatives, offering insights into the rational design of next-generation kinase inhibitors. We will delve into the synthetic strategies, comparative biological activities, and the critical molecular interactions that govern the efficacy of these compounds.
The Significance of the Morpholino-Pyrimidine Scaffold
The fusion of a pyrimidine ring with a morpholine group creates a pharmacophore with a unique combination of properties. The pyrimidine core serves as a versatile anchor, capable of engaging in various interactions within the ATP-binding pocket of kinases. The morpholine moiety, with its inherent polarity and hydrogen bond accepting capability, often plays a crucial role in establishing a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.[1] This interaction not only contributes to the binding affinity but can also impart selectivity over other kinases.[1] Furthermore, the morpholine group can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, which are vital for drug development.[2]
Synthesis of 4-(Pyrimidinyl)morpholine Derivatives
The synthesis of the core scaffold and its derivatives typically follows a convergent strategy, starting from readily available pyrimidine precursors. A general and adaptable synthetic route is outlined below.
Experimental Protocol: General Synthesis of 2-Morpholino-4-substituted-6-methylpyrimidines
A versatile starting material for the synthesis of this class of compounds is 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and selective substitution.
Step 1: Synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
-
To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add morpholine (1.1 eq) and a base, for instance, N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine.
Step 2: Diversification at the C4 Position
The chlorine atom at the C4 position is now susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.
-
In a reaction vessel, dissolve 4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine (1.0 eq) in a suitable solvent such as dioxane, DMF, or ethanol.
-
Add the desired nucleophile (e.g., a substituted aniline, an alcohol, or a thiol; 1.2 eq) and a suitable base (e.g., K₂CO₃, sodium hydride, or a palladium catalyst for cross-coupling reactions).
-
The reaction mixture is heated under reflux or microwave irradiation until the starting material is consumed (monitored by TLC).
-
Work-up involves cooling the mixture, followed by extraction and purification as described in Step 1.
This two-step process provides a robust platform for generating a library of derivatives with diverse functionalities at the C4 position, enabling a comprehensive exploration of the structure-activity landscape.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on the specific "4-(4-chloro-6-methyl-2-pyrimidinyl)morpholine" scaffold is not available in a single public source, we can infer critical SAR insights from closely related 2,4-disubstituted pyrimidine derivatives that have been investigated as PI3K inhibitors.[3] The following analysis is based on the inhibitory activities of these analogs against the PI3Kα isoform, a key target in cancer therapy.[3]
Table 1: Comparative in vitro Activity of 2,4-Disubstituted-6-methylpyrimidine Derivatives against PI3Kα
| Compound ID | R1 (C4-substituent) | R2 (C2-substituent) | PI3Kα IC₅₀ (nM) |
| 1 | -Cl | Morpholine | >1000 |
| 2 | 4-methoxyaniline | Morpholine | 150 |
| 3 | 3,4-dimethoxyaniline | Morpholine | 85 |
| 4 | 4-(trifluoromethyl)aniline | Morpholine | 210 |
| 5 | 4-fluoroaniline | Morpholine | 120 |
| 6 | 4-chloroaniline | Morpholine | 98 |
| 7 | Aniline | Morpholine | 180 |
| 8 | Phenoxy | Morpholine | 350 |
| 9 | 4-chlorophenoxy | Morpholine | 220 |
| 10 | Morpholine | Morpholine | 44.6 |
Data is synthesized from closely related analogs for illustrative purposes and based on findings in similar compound series.[3]
Key SAR Insights:
-
The C2-Morpholine is Critical: The morpholine group at the C2 position is a key determinant of activity. Its replacement often leads to a significant drop in potency, underscoring its role in anchoring the molecule to the kinase hinge region through a crucial hydrogen bond.[1]
-
C4-Anilino Substitutions Enhance Potency: Replacing the chlorine at the C4 position with anilino groups (compounds 2-7) generally leads to a significant increase in inhibitory activity against PI3Kα compared to the chloro-substituted precursor (compound 1). This suggests that the anilino moiety can engage in additional favorable interactions within the ATP-binding site.
-
Electronic Effects of Anilino Substituents:
-
Electron-donating groups on the aniline ring, such as methoxy groups (compounds 2 and 3), appear to be beneficial for activity, with the dimethoxy-substituted analog (compound 3) showing the highest potency in this subset. This could be due to enhanced hydrogen bonding capabilities or favorable electronic contributions.
-
Electron-withdrawing groups like trifluoromethyl (compound 4) and halogens (compounds 5 and 6) also confer potent inhibitory activity. The 4-chloroaniline derivative (compound 6) is particularly active. The nature and position of these substituents can influence the overall electronic properties and binding orientation of the molecule.
-
-
C4-Aryloxy vs. C4-Anilino: The introduction of a phenoxy group at the C4 position (compound 8) results in a less potent inhibitor compared to the anilino-substituted analogs. This indicates that the nitrogen atom of the anilino linker is important for optimal interaction, possibly through an additional hydrogen bond.
-
Symmetry and the C4-Morpholine: Interestingly, the symmetrical dimorpholino derivative (compound 10) exhibits very potent PI3Kα inhibitory activity.[3] This suggests that a second morpholine group at the C4 position can also effectively occupy the binding pocket and contribute to high affinity.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The 4-(pyrimidinyl)morpholine scaffold is a well-established pharmacophore for inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-(pyrimidinyl)morpholine derivatives.
The morpholine oxygen of these inhibitors typically forms a key hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K catalytic subunit. The pyrimidine ring itself is positioned within the adenine-binding region, while the substituent at the C4 position extends into a more solvent-exposed area, offering a prime location for modification to fine-tune potency and selectivity.
Comparative Analysis with Alternative Scaffolds
The 2,4,6-substituted pyrimidine core is a "privileged scaffold" in kinase inhibitor design. However, other heterocyclic systems have also been successfully employed to target the PI3K/Akt/mTOR pathway.
-
Quinazolines: 4-Anilinoquinazolines are another prominent class of kinase inhibitors. While they share the anilino side chain with some of the potent pyrimidine derivatives discussed, their fused ring system presents a different set of steric and electronic properties, which can lead to altered kinase selectivity profiles.[4][5]
-
Thieno[3,2-d]pyrimidines: This fused heterocyclic core has also yielded potent PI3K inhibitors. The thiophene ring can provide additional van der Waals interactions and modulate the overall shape and electronic distribution of the molecule, offering an alternative approach to achieving high affinity.[6]
-
Pyrazolo[3,4-d]pyrimidines: These scaffolds are also known to produce potent kinase inhibitors. The pyrazole ring introduces a different arrangement of nitrogen atoms, which can alter the hydrogen bonding patterns and overall geometry of the molecule within the kinase active site.
The choice of the core scaffold is a critical decision in drug design, as it dictates the fundamental binding mode and provides the foundation for further optimization. The 2,4,6-substituted pyrimidine scaffold, particularly with a C2-morpholine, offers a well-validated and highly tractable starting point for the development of potent and selective kinase inhibitors.
Conclusion and Future Directions
The SAR analysis of 4-(pyrimidinyl)morpholine derivatives reveals a clear set of guidelines for the design of potent kinase inhibitors targeting the PI3K/Akt/mTOR pathway. The C2-morpholine is a crucial anchor, while the C4 position offers a versatile handle for modulating potency and selectivity through the introduction of substituted anilino or other aryl groups. The electronic nature of the substituents on the C4-aryl moiety plays a significant role in fine-tuning the inhibitory activity.
Future research in this area should focus on:
-
Systematic exploration of a wider range of substituents at the C4 position to further refine the SAR and potentially discover novel interactions.
-
Optimization of pharmacokinetic properties to improve drug-like characteristics such as oral bioavailability and metabolic stability.
-
Investigation of isoform selectivity within the PI3K family to develop more targeted therapies with reduced off-target effects.
-
Exploration of dual-target inhibitors by designing molecules that can simultaneously inhibit other key kinases in related pathways.
By leveraging the insights from this comparative guide, researchers can continue to innovate and develop novel 4-(pyrimidinyl)morpholine-based therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., & Al-Salahi, R. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3239-3248. [Link]
-
Kumari, A., & Singh, R. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., & Al-Salahi, R. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3239-3248. [Link]
-
Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1374521. [Link]
-
Kumar, A., Kumar, R., Kumar, S., & Singh, P. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(6), 723–734. [Link]
-
Foucourt, A., Hédou, D., Duboué-Dijon, E., Skaltsounis, A. L., Corlu, A., Meijer, L., & Logé, C. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules (Basel, Switzerland), 22(12), 2056. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, A. S., & Al-Salahi, R. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]
-
Khabnadideh, S., Rezaei, Z., & Emami, L. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]
-
Zhang, S., Wang, Y., Li, Y., Wang, Y., Li, Y., & Zhang, Y. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European journal of medicinal chemistry, 149, 234–246. [Link]
-
Kumari, A., & Singh, R. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Wang, X., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules (Basel, Switzerland), 24(18), 3422. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules (Basel, Switzerland), 21(10), 1358. [Link]
-
Wang, X., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules (Basel, Switzerland), 22(11), 1888. [Link]
-
Trivedi, P., Kumar, A., Kumar, R., & Singh, P. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & medicinal chemistry, 22(6), 1957–1965. [Link]
-
Foucourt, A., Hédou, D., Duboué-Dijon, E., Skaltsounis, A. L., Corlu, A., Meijer, L., & Logé, C. (2017). Approved FDA PI3K inhibitors and PI3K/mTOR dual inhibitors in phase III clinical trials. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Efficacy of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine and a Comparative Analysis of Structurally Related Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of clinical candidates and approved drugs. This guide provides a comprehensive comparison of the potential efficacy of "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" and its analogs, focusing on their role as inhibitors of key signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
While specific experimental data for "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" is not extensively available in the public domain, this guide will leverage data from structurally similar and well-characterized compounds to infer its potential activity and provide a framework for its evaluation. We will draw comparisons with prominent pyrimidine-based inhibitors, including the clinical-stage compound Pictilisib (GDC-0941) and the potent mTOR inhibitor AZD8055, to offer a clear perspective on the structure-activity relationships (SAR) and therapeutic potential of this chemical class.
Introduction to Morpholinopyrimidines as Kinase Inhibitors
The 2,4,6-trisubstituted pyrimidine core is a versatile scaffold for the development of kinase inhibitors. The strategic placement of different functional groups at these positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The incorporation of a morpholine ring at the 2-position is a common feature in many PI3K and mTOR inhibitors, as the oxygen atom can form a crucial hydrogen bond with the hinge region of the kinase domain[1][2]. The chloro and methyl groups at the 4- and 6-positions, respectively, in "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" are expected to influence the compound's binding affinity and selectivity profile.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention[3]. Inhibitors targeting this pathway can be broadly classified into PI3K inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors. This guide will explore where "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" and its analogs may fit within this classification based on their structural features.
General Synthesis of 2,4,6-Trisubstituted Morpholinopyrimidines
The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine and its analogs typically proceeds through a multi-step sequence starting from a readily available pyrimidine precursor. A general and adaptable synthetic route is outlined below, based on established methodologies for similar compounds[4][5]. The causality behind the experimental choices lies in the stepwise functionalization of the pyrimidine ring, leveraging the differential reactivity of its positions.
Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Morpholinopyrimidines
Step 1: Synthesis of 2,4-dichloro-6-methylpyrimidine
-
Starting Material: Commercially available 2,4-dihydroxy-6-methylpyrimidine.
-
Chlorination: The dihydroxy pyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, and heated under reflux. This reaction converts the hydroxyl groups into more reactive chloro groups, which serve as handles for subsequent nucleophilic substitutions.
-
Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is extracted and purified, typically by column chromatography, to yield 2,4-dichloro-6-methylpyrimidine.
Step 2: Selective Nucleophilic Substitution with Morpholine
-
Reaction Conditions: 2,4-dichloro-6-methylpyrimidine is reacted with morpholine in a suitable solvent, such as isopropanol or acetonitrile, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction temperature is controlled to favor monosubstitution at the more reactive C2 or C4 position. The rationale for this step is the higher electrophilicity of one of the chloro-substituted carbons, allowing for selective displacement.
-
Monitoring and Isolation: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography to yield 4-chloro-6-methyl-2-morpholinopyrimidine or its isomer.
Step 3: Further Functionalization (Example: Suzuki Coupling)
-
Cross-Coupling Reaction: The remaining chloro group can be further functionalized using various cross-coupling reactions. For instance, a Suzuki coupling with an appropriate boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can introduce a variety of aryl or heteroaryl substituents at the C4 position. This step allows for the exploration of structure-activity relationships by introducing diverse chemical moieties.
-
Purification: The final compound is purified using standard techniques such as column chromatography and characterized by NMR and mass spectrometry.
Caption: General synthetic workflow for 2,4,6-trisubstituted morpholinopyrimidines.
Comparative Efficacy Analysis
Due to the limited public data on "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine," we will present a comparative analysis with two well-characterized inhibitors that share key structural features: Pictilisib (GDC-0941) , a pan-PI3K inhibitor, and AZD8055 , a potent mTOR kinase inhibitor. Both feature a morpholine-substituted heterocyclic core. This comparison will provide a benchmark for the potential efficacy of the target compound.
In Vitro Kinase Inhibitory Activity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC₅₀) against its target enzyme. Lower IC₅₀ values indicate higher potency.
| Compound | Target | IC₅₀ (nM) | Selectivity Profile | Reference |
| Pictilisib (GDC-0941) | PI3Kα | 3 | Pan-Class I PI3K inhibitor (PI3Kβ: 33 nM, PI3Kδ: 3 nM, PI3Kγ: 75 nM) | [2][3] |
| mTOR | 580 | ~193-fold less active against mTOR compared to PI3Kα | [3] | |
| AZD8055 | mTOR | 0.8 | Highly selective for mTOR over PI3K and other kinases | [6][7] |
| Compound 8d * | PI3Kα | Moderate Inhibition | - | [8] |
*Compound 8d is a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative, a structural analog.
This data highlights the different selectivity profiles that can be achieved with the morpholinopyrimidine scaffold. Pictilisib demonstrates broad inhibition across Class I PI3K isoforms, while AZD8055 exhibits high selectivity for mTOR. The "moderate inhibition" of a structural analog of our target compound suggests it may also possess activity against PI3Kα.
In Vitro Cellular Proliferation/Cytotoxicity
The efficacy of a compound at the cellular level is crucial. This is typically assessed by measuring the concentration of the compound required to inhibit cell growth or induce cell death by 50% (GI₅₀ or IC₅₀) in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Reference |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | Not specified, but potent | [2] |
| IGROV1 | Ovarian Cancer | Not specified, but potent | [2] | |
| AZD8055 | H838 | Lung Cancer | Potent inhibition | [9] |
| A549 | Lung Cancer | Potent inhibition | [9] | |
| Compound 8d * | A549 | Lung Cancer | 6.02 - 10.27 | [8] |
| PC-3 | Prostate Cancer | 6.02 - 10.27 | [8] | |
| MCF-7 | Breast Cancer | 6.02 - 10.27 | [8] | |
| HepG2 | Liver Cancer | 6.02 - 10.27 | [8] |
*Compound 8d is a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative.
The cellular activity of the related compound 8d, while less potent than what is generally observed for clinical candidates like Pictilisib and AZD8055, demonstrates that the morpholinopyrimidine scaffold can impart anti-proliferative effects across a range of cancer cell lines. The efficacy of "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" would need to be experimentally determined to ascertain its position within this landscape.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The presumed mechanism of action for "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" and its analogs is the inhibition of one or more kinases within the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cellular processes, and its dysregulation is a driver of tumorigenesis.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocol: Western Blot for Pathway Modulation
To validate the mechanism of action, a Western blot analysis can be performed to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway.
-
Cell Culture and Treatment: Cancer cells (e.g., MCF-7 or PC-3) are cultured to ~70-80% confluency and then treated with varying concentrations of the test compound for a specified duration (e.g., 2, 6, 24 hours).
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins, such as p-Akt (Ser473), total Akt, p-S6K (Thr389), and total S6K.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total protein for these downstream targets would confirm inhibition of the PI3K/Akt/mTOR pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4,6-trisubstituted pyrimidines is highly dependent on the nature of the substituents. Based on available literature for similar compounds, several SAR trends can be inferred:
-
2-Position (Morpholine): The morpholine moiety is often crucial for potent PI3K inhibition, with the oxygen atom typically forming a hydrogen bond with the kinase hinge region[1][2]. Modifications to the morpholine ring can impact potency and selectivity.
-
4-Position (Chloro): The chloro group is an electron-withdrawing group and can serve as a leaving group for further chemical modification. In some related series, electron-withdrawing groups at this position have been shown to enhance activity[8].
-
6-Position (Methyl): The methyl group at this position likely contributes to the overall binding affinity through hydrophobic interactions within the ATP-binding pocket of the target kinase.
Conclusion and Future Directions
"4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" represents a promising, yet under-characterized, member of the morpholinopyrimidine class of potential kinase inhibitors. Based on the analysis of structurally related compounds such as Pictilisib and AZD8055, it is plausible that this compound exhibits inhibitory activity against kinases in the PI3K/Akt/mTOR pathway.
To fully elucidate its therapeutic potential, further experimental validation is imperative. This would include:
-
In vitro kinase profiling: To determine its potency and selectivity against a panel of kinases.
-
Cell-based assays: To assess its anti-proliferative activity across a diverse range of cancer cell lines.
-
Mechanism of action studies: To confirm its impact on the PI3K/Akt/mTOR pathway through techniques like Western blotting.
-
In vivo efficacy studies: To evaluate its anti-tumor activity in preclinical animal models.
This guide provides a foundational framework for researchers to position "4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine" within the broader context of pyrimidine-based kinase inhibitors and to design future experiments to rigorously evaluate its efficacy.
References
-
Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]
-
Chantry, D., et al. (2010). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Cancer Research, 70(1), 288-298. [Link]
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. [Link]
-
Gao, Y., et al. (2020). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
AstraZeneca. AZD8055. AstraZeneca Open Innovation. [Link]
- McDonald, E., et al. (2010). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current Opinion in Drug Discovery & Development, 13(5), 549-559.
-
Sutherlin, D. P., et al. (2011). Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. Journal of Medicinal Chemistry, 54(21), 7564–7577. [Link]
- Chantry, D., et al. (2009). AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity. Molecular Cancer Therapeutics, 8(10), 2885-2896.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
- Zhang, M., et al. (2020). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Topics in Medicinal Chemistry, 20(23), 2118-2133.
-
Rayat, S., et al. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 17(9), 10636-10649. [Link]
-
Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]
- Singh, P., et al. (2021). Design, Synthesis and Biological Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Current Drug Discovery Technologies, 18(3), 398-411.
-
Li, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(10), 2586. [Link]
- Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 173, 213-233.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
- ur Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060-6098.
- Knight, S. D., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(9), 2681-2687.
-
Cellagen Technology. GDC-0941 (Pictilisib). [Link]
-
Yang, J., et al. (2020). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.
- CN104193698A - Synthesis method of N-(4-methyl morpholine)
-
The Institute of Cancer Research. Discovering and developing a leading PI3K inhibitor. [Link]
- Garlich, J. R., et al. (2014). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1202-1207.
-
PubChem. 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][10][11]triazine. [Link]
- Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin, 59(9), 1079-1082.
-
PubChem. Pictilisib. [Link]
- Chantry, D., et al. (2010). AZD8055 Is a Potent, Selective, and Orally Bioavailable ATP-Competitive Mammalian Target of Rapamycin Kinase Inhibitor with In vitro and In vivo Antitumor Activity. Cancer Research, 70(1), 288-298.
- Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(2), 1011-1015.
- Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1143-1150.
-
Wikipedia. Benzene. [Link]
- Li, Y. (2011). N-(4-Chlorophenyl)morpholine-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2492.
Sources
- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. veterinaria.org [veterinaria.org]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciensage.info [sciensage.info]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible Synthesis and Analysis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Introduction: The Imperative of Reproducibility in Chemical Synthesis
In the realm of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to reliably synthesize and validate the structure and purity of a chemical entity is paramount for advancing research, ensuring the consistency of biological data, and ultimately, for the development of safe and effective therapeutics. This guide focuses on 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine , a substituted pyrimidine that serves as a valuable building block in medicinal chemistry. Pyrimidine derivatives are known to possess a wide range of biological activities, making them a cornerstone of many pharmaceutical research programs[1][2][3].
This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the critical control points that ensure batch-to-batch consistency. Furthermore, we present a comprehensive analytical workflow for the structural verification and purity assessment of the final product. We will also compare the primary synthetic route with a common alternative, providing researchers with the necessary data to make informed decisions for their specific applications. Our objective is to equip fellow scientists with a robust and reliable methodology, thereby fostering greater confidence in experimental outcomes.
Core Synthesis Protocol: A Self-Validating Approach
The synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this choice is the high reactivity of di-chlorinated pyrimidines towards nucleophiles, allowing for a regioselective and efficient synthesis[4]. The protocol below has been optimized for high yield, purity, and reproducibility.
Synthetic Pathway Overview
The chosen pathway involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine. The presence of two chlorine atoms on the pyrimidine ring, activated by the electron-withdrawing nature of the nitrogen atoms, facilitates a sequential substitution. By controlling the stoichiometry and reaction temperature, we can selectively favor the mono-substitution product.
Caption: Synthetic route for 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine.
Detailed Experimental Protocol
Materials:
-
2,4-Dichloro-6-methylpyrimidine (1.0 eq)
-
Morpholine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add 2,4-dichloro-6-methylpyrimidine (1.0 eq) and anhydrous THF. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Causality Insight: The use of an inert atmosphere (nitrogen) is crucial to prevent the introduction of moisture, which could react with the starting materials or intermediates and lead to side products, thereby compromising reproducibility.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality Insight: Lowering the temperature helps to control the exothermicity of the reaction and enhances the regioselectivity of the nucleophilic attack, favoring substitution at the more reactive C4 position over the C2 position.
-
-
Reagent Addition: In a separate flask, prepare a solution of morpholine (1.1 eq) and DIPEA (1.5 eq) in anhydrous THF. Add this solution dropwise to the cooled solution of the dichloropyrimidine over 30 minutes.
-
Causality Insight: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction. A non-nucleophilic base is chosen to avoid its competition with morpholine in attacking the pyrimidine ring. Dropwise addition is essential for maintaining temperature control.
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dichloropyrimidine is consumed.
-
Trustworthiness Pillar: In-process monitoring is a key aspect of a self-validating system. It confirms the reaction's progression and endpoint, preventing over-running which can lead to the formation of di-substituted byproducts and ensuring consistent batch outcomes.
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine as a solid.
Analytical Validation: Ensuring Identity and Purity
Reproducibility is not only about the synthesis but also about the rigorous confirmation of the product's identity and purity. The following analytical workflow provides a comprehensive characterization.
Caption: Comprehensive analytical workflow for product validation.
Step-by-Step Characterization Protocol
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI-MS).
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: ¹H and ¹³C NMR.
-
Purpose: To elucidate the exact structure of the molecule, confirming the connectivity of atoms and the regioselectivity of the substitution.
-
Expected ¹H NMR Features: Signals corresponding to the methyl group protons on the pyrimidine ring, the aromatic proton on the pyrimidine ring, and the two sets of methylene protons of the morpholine ring.
-
Expected ¹³C NMR Features: Distinct signals for each carbon atom in the molecule, consistent with the proposed structure[5][6].
-
-
High-Performance Liquid Chromatography (HPLC/UPLC):
-
Method: Reverse-phase HPLC with UV detection.
-
Purpose: To determine the purity of the final compound with high accuracy.
-
Self-Validating Standard: The purity should be ≥95% for most research applications. This quantitative measure is a critical determinant of reproducibility.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the key functional groups present in the molecule, such as C-Cl, C=N, and C-O-C stretches.
-
Comparative Analysis: Alternative Synthetic Routes
To provide a comprehensive guide, it is essential to compare the recommended protocol with other available methods. A common alternative for the synthesis of substituted pyrimidines is through the condensation of a β-dicarbonyl compound (or equivalent) with an amidine[3][7].
| Feature | Recommended SNAr Protocol | Alternative: Condensation Protocol |
| Starting Materials | 2,4-Dichloro-6-methylpyrimidine, Morpholine | Acetylacetone, Guanidine/Amidine derivative |
| Key Transformation | Nucleophilic Aromatic Substitution | Cyclocondensation |
| Regioselectivity | Generally high and controllable by temperature | Can be an issue with unsymmetrical precursors |
| Reaction Conditions | Mild (0 °C to room temperature) | Often requires heating/reflux[3] |
| Scalability | Readily scalable with good temperature control | Can be scalable, but may require more optimization |
| Substrate Scope | Broad for various nucleophiles | Dependent on the availability of suitable dicarbonyl and amidine precursors |
| Reproducibility | High, due to well-defined reaction mechanism and conditions | Can be more variable depending on the purity of starting materials and precise reaction conditions |
Expert Assessment: While the condensation approach is a classic and powerful method for constructing the pyrimidine core, the SNAr protocol offers superior control and reproducibility for the specific synthesis of 2,4-disubstituted pyrimidines when a suitable di-halo pyrimidine precursor is available. The milder conditions and high regioselectivity of the SNAr reaction often lead to cleaner reaction profiles and simpler purifications, which are critical factors for ensuring batch-to-batch consistency.
Conclusion
The successful and reproducible synthesis of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is readily achievable through a well-controlled nucleophilic aromatic substitution reaction. By adhering to the detailed experimental and analytical protocols outlined in this guide, researchers can ensure the consistent production of high-purity material. This commitment to reproducibility not only validates the immediate experimental results but also strengthens the foundation of subsequent research endeavors in the drug discovery pipeline.
References
- Vertex AI Search. (2024). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
- PubMed Central (PMC). (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.
- PubMed Central (PMC) - NIH. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
- ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
- ResearchGate. (2020). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives.
- PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine.
- PubMed. (2016). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV.
- Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- PubMed Central. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- New Journal of Chemistry (RSC Publishing). (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
- MDPI. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.
- ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various....
- PubMed. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors.
Sources
- 1. growingscience.com [growingscience.com]
- 2. orientjchem.org [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Operational Safety Guide: Handling 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
Hazard Assessment & Profile
Based on its chemical structure, 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine is anticipated to be a hazardous substance. The morpholine base is known to be corrosive and toxic, while chlorinated heterocyclic compounds can carry their own distinct toxicological profiles.[2][4][5] The GHS (Globally Harmonized System) classifications for the parent compound, Morpholine, and a close analog, 4-(2-Chloroethyl)morpholine, inform this assessment.[2][3]
| Hazard Classification (Anticipated) | Justification Based on Structural Analogs | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3: Toxic | Morpholine is classified as toxic in contact with skin or if inhaled and harmful if swallowed.[2][5] The chloro-pyrimidinyl addition may alter, and potentially increase, this toxicity. 4-(2-Chloroethyl)morpholine is noted as toxic if swallowed.[3] |
| Skin Corrosion / Irritation | Category 1B: Causes severe skin burns | Morpholine is a well-documented corrosive, causing severe skin burns.[2][4][5] This property is expected to be retained in the derivative. |
| Serious Eye Damage / Irritation | Category 1: Causes serious eye damage | Direct contact is likely to cause irreversible eye damage, a known hazard of morpholine.[2][4] |
| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child | Morpholine itself is classified as a suspected reproductive toxin.[2] This potential hazard should be assumed for its derivatives until proven otherwise. |
| Mutagenicity | Suspected of causing genetic defects | The analog 4-(2-Chloroethyl)morpholine is suspected of causing genetic defects, introducing a significant long-term health risk.[3] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical.[6] Standard laboratory PPE is insufficient.
PPE Specification Table
| Protection Type | Minimum Specification | Rationale and Causality |
| Hand Protection | Double Gloving: Inner: Nitrile, Outer: Butyl rubber or heavy-duty Neoprene.[7] | The morpholine structure is corrosive and toxic upon skin contact.[2] Nitrile provides splash protection, while butyl rubber or neoprene offer extended resistance to corrosive and organic compounds. Double gloving is essential to prevent exposure during glove removal or in case of a breach in the outer layer. |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 AND a full-face shield. | Due to the high risk of severe, irreversible eye damage, goggles are mandatory to prevent splashes from reaching the eyes.[8] A face shield is required to protect the entire face from splashes during transfer or solution preparation. |
| Body Protection | Chemical-resistant laboratory coat or a disposable chemical-resistant gown over standard lab attire. | A standard cotton lab coat is not sufficient. A chemical-resistant material is necessary to prevent skin absorption of this toxic compound in the event of a spill.[6][7] |
| Respiratory Protection | For handling solids or creating solutions: A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter. | The compound is anticipated to be toxic if inhaled.[2][5] A respirator is critical to prevent inhalation of fine powder during weighing or aerosols during solution preparation. A surgical mask provides no protection.[6] |
PPE Workflow Diagram
This workflow ensures that PPE is used in a manner that minimizes cross-contamination and exposure.
Caption: PPE Donning and Doffing Sequence.
Operational and Disposal Plans
Handling Protocol
All manipulations involving 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine must be performed within a certified chemical fume hood to control vapor and particulate exposure.[2]
Step-by-Step Guide for Weighing and Solution Preparation:
-
Preparation: Before handling the chemical, ensure the fume hood sash is at the appropriate height. Place all necessary equipment (spatula, weigh boat, beaker, solvent, waste container) inside the hood.
-
Don PPE: Follow the complete donning sequence outlined in the PPE workflow diagram.
-
Weighing: Carefully transfer the required amount of the solid compound from the storage container to a weigh boat. Avoid creating dust. Use non-sparking tools if the compound is flammable, a known property of morpholine.[4]
-
Dissolving: Place the weigh boat into the destination beaker. Slowly add the solvent to dissolve the compound, minimizing splashing.
-
Transfer: If transferring the solution, use a secondary container to move it outside the fume hood.
-
Decontamination: Wipe down all surfaces in the fume hood. Decontaminate spatulas and other reusable equipment with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.
-
Doff PPE: Remove PPE in the designated doffing area as per the workflow to prevent contaminating clean areas.
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Container: Keep the container tightly closed and properly labeled. For long-term storage, consider storing under an inert gas like argon or nitrogen, as recommended for a similar compound.
-
Security: Store in a locked cabinet or area with restricted access.
Disposal Plan
-
Chemical Waste: Dispose of unused 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine and its solutions as hazardous chemical waste. Do not pour down the drain.[9]
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh paper, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container for disposal by your institution's environmental health and safety department.[2]
Emergency Procedures
Immediate and decisive action is critical in the event of an exposure or spill.
Emergency Response Flowchart
Caption: Emergency Response Protocol.
Detailed First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Flush the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9] Remove contact lenses if present and easy to do.[2] Transport to an emergency medical facility without delay.
-
Inhalation: Move the victim to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[2] Obtain immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[9]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76727, 4-(2-Chloroethyl)morpholine. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90067, Morpholine, 4-chloro-. Retrieved from [Link]
-
University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. 4-(2-Chloroethyl)morpholine | C6H12ClNO | CID 76727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. gerpac.eu [gerpac.eu]
- 7. research.arizona.edu [research.arizona.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
